Methyltetrazine-PEG5-NHS ester
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Overview
Description
Methyltetrazine-PEG5-NHS ester is a compound that combines the properties of methyltetrazine, polyethylene glycol (PEG5), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugate chemistry, particularly in click chemistry applications, due to its ability to form stable covalent bonds with primary amines .
Mechanism of Action
Target of Action
Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets through a process known as “click chemistry”. The NHS ester group in the compound reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This reaction enables the compound to bind to the target protein, marking it for degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, the compound can influence various cellular processes that depend on these proteins.
Pharmacokinetics
This property is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . These characteristics can potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The NHS ester group in the compound reacts with primary amines at neutral or slightly basic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of its environment. Additionally, the compound’s water solubility, conferred by its PEG spacer arm, can influence its dispersion and delivery within biological systems .
Biochemical Analysis
Biochemical Properties
Methyltetrazine-PEG5-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .
Molecular Mechanism
This compound exerts its effects at the molecular level. It forms a covalent bond with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The compound remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 . This stability, along with its degradation and long-term effects on cellular function, is observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-NHS ester typically involves the reaction of methyltetrazine with PEG5 and NHS ester. The reaction is carried out under neutral or slightly basic pH conditions to ensure the formation of stable covalent bonds. The process involves the activation of the NHS ester, which then reacts with primary amines to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually produced in powder or crystalline form and stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG5-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form stable covalent bonds .
Common Reagents and Conditions:
Reagents: Primary amines, methyltetrazine, PEG5, NHS ester.
Conditions: Neutral or slightly basic pH, typically at room temperature or slightly elevated temperatures
Major Products: The major product formed from these reactions is a bioconjugate molecule where the this compound is covalently linked to the primary amine-containing molecule .
Scientific Research Applications
Methyltetrazine-PEG5-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.
Biology: Employed in the modification of proteins, peptides, and oligonucleotides for various biological studies.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of advanced materials and bioconjugates for various industrial applications .
Comparison with Similar Compounds
Methyltetrazine-PEG5-NHS ester is unique due to its combination of methyltetrazine, PEG5, and NHS ester, which provides enhanced solubility, stability, and reactivity. Similar compounds include:
Tetrazine-PEG5-NHS ester: Similar in structure but may have different spacer lengths or functional groups.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications
This compound stands out due to its specific combination of properties, making it highly versatile and effective in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSUSQWZOPGVKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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